4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride
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Overview
Description
4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is a compound belonging to the quinolone family, which is known for its significant pharmaceutical and biological activities. Quinolones are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibiotics and antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride typically involves the cyclization of anthranilic acid derivatives. One common method includes the acylation of anthranilic acid with malonyl chloride in the presence of a base such as triethylamine, followed by cyclization to form the quinolone core . Another method involves the hydrolysis of 4-morpholin-4-yl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient methodologies, such as one-pot reactions and flow chemistry, to ensure high yields and purity. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinolone to its corresponding hydroquinoline.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, hydroquinolines, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinolone derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It is investigated for its potential as an antibacterial, antiviral, and anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. By inhibiting these enzymes, the compound interferes with DNA replication, transcription, and repair, ultimately leading to bacterial cell death . This mechanism is similar to that of other quinolone antibiotics, which target the bacterial DNA synthesis machinery .
Comparison with Similar Compounds
Similar Compounds
- **
Nalidixic Acid: An early quinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: A fluoroquinolone with enhanced antibacterial activity.
Properties
CAS No. |
2731013-79-7 |
---|---|
Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.6 |
Purity |
95 |
Origin of Product |
United States |
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